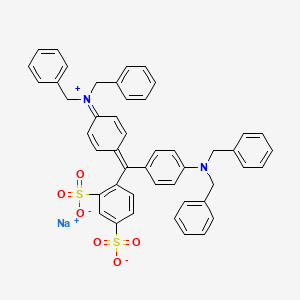
Acid Blue 103
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acid Blue 103 is a synthetic dye belonging to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings. This compound is commonly used in various industries, including textiles, paper, and leather, due to its vibrant blue color and excellent dyeing properties. This compound is known for its high solubility in water and its ability to produce stable and intense colorations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acid Blue 103 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The general synthetic route can be summarized as follows:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling: The diazonium salt is then coupled with a coupling component, such as a phenol or an aromatic amine, under alkaline conditions to form the azo dye.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity of the dye. The final product is usually isolated by filtration, washed, and dried to obtain the dye in powder or granular form.
Chemical Reactions Analysis
Types of Reactions
Acid Blue 103 undergoes various chemical reactions, including:
Oxidation: The azo groups in this compound can be oxidized to form corresponding nitro compounds.
Reduction: The azo groups can be reduced to form aromatic amines.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are commonly used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, sulfonic acids, and nitro compounds.
Major Products Formed
Oxidation: Nitro derivatives of the original aromatic compounds.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Acid Blue 103 has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in the study of reaction mechanisms involving azo compounds.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic dye.
Industry: Widely used in the textile industry for dyeing fabrics, in the paper industry for coloring paper products, and in the leather industry for dyeing leather goods.
Mechanism of Action
The mechanism of action of Acid Blue 103 involves its interaction with various molecular targets, primarily through the formation of hydrogen bonds and van der Waals interactions with substrates. In biological systems, the dye can bind to cellular components, allowing for visualization under a microscope. In industrial applications, the dye molecules interact with the fibers of the material being dyed, resulting in stable and intense coloration.
Comparison with Similar Compounds
Similar Compounds
Acid Blue 113: Another azo dye with similar applications but different molecular structure and properties.
Acid Blue 25: Known for its use in the textile industry, with slightly different dyeing properties compared to Acid Blue 103.
Acid Blue 62: Used in various industrial applications, with distinct solubility and stability characteristics.
Uniqueness of this compound
This compound is unique due to its specific molecular structure, which imparts distinct dyeing properties, such as high solubility in water and excellent stability. Its ability to produce vibrant and stable colorations makes it a preferred choice in various industrial applications.
Properties
CAS No. |
6483-73-4 |
|---|---|
Molecular Formula |
C47H39N2NaO6S2 |
Molecular Weight |
814.9 g/mol |
IUPAC Name |
sodium;4-[[4-(dibenzylamino)phenyl]-(4-dibenzylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,3-disulfonate |
InChI |
InChI=1S/C47H40N2O6S2.Na/c50-56(51,52)44-29-30-45(46(31-44)57(53,54)55)47(40-21-25-42(26-22-40)48(32-36-13-5-1-6-14-36)33-37-15-7-2-8-16-37)41-23-27-43(28-24-41)49(34-38-17-9-3-10-18-38)35-39-19-11-4-12-20-39;/h1-31H,32-35H2,(H-,50,51,52,53,54,55);/q;+1/p-1 |
InChI Key |
KQRZWHVIXVADGL-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)C(=C4C=CC(=[N+](CC5=CC=CC=C5)CC6=CC=CC=C6)C=C4)C7=C(C=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)C(=C4C=CC(=[N+](CC5=CC=CC=C5)CC6=CC=CC=C6)C=C4)C7=C(C=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] |
Key on ui other cas no. |
6483-73-4 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


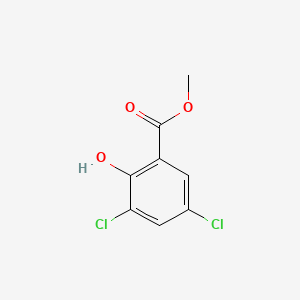
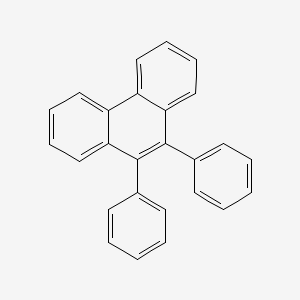
![[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-butyl-, 4-propylcyclohexyl ester](/img/structure/B1615558.png)
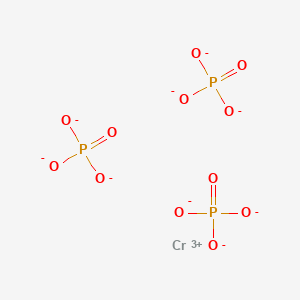
![1,2,9,10-Tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline](/img/structure/B1615563.png)
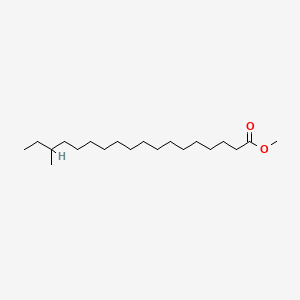

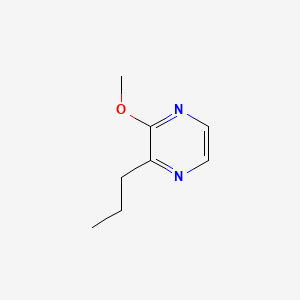





![2-[(4-chlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B1615576.png)
